N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Description
The compound “N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide” is a complex organic molecule. It contains a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Anticancer Applications
- Novel Hypoxia-Selective Cytotoxins : Compounds structurally similar to the queried chemical have been investigated for their potential as hypoxia-selective cytotoxins, which could offer targeted toxicity towards hypoxic tumor cells, a characteristic feature of solid tumors (Palmer et al., 1995).
- Kinesin Spindle Protein Inhibitors : Certain derivatives have been identified as potent inhibitors of kinesin spindle protein (KSP), showing promise as anticancer agents by arresting cancer cells in mitosis and leading to cell death (Theoclitou et al., 2011).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Potential : New compounds with structural features similar to the query have been synthesized and evaluated for their in vitro antibacterial activities and antioxidant potential, showing potent inhibitory action against tested bacterial strains and profound antioxidant properties (Kumar et al., 2011).
Synthesis and Characterization
- Synthesis of Novel Aromatic Polyimides : Research into compounds with related functionalities includes the synthesis of new diamines and their polymerization with various anhydrides, producing polymers with significant thermal stability and solubility in organic solvents, indicating applications in materials science (Butt et al., 2005).
Drug Formulation and Absorption
- Improved Drug Absorption : Studies have explored the use of wet-bead milling to reduce the particle size of poorly water-soluble drugs to the submicron region, significantly enhancing oral absorption in animal models. This technique may be relevant for improving the bioavailability of compounds with similar solubility challenges (Kondo et al., 1993).
properties
IUPAC Name |
N-[4-amino-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O5S/c1-31-14-7-6-11(8-15(14)32-2)19(29)25-17-18(23)26-21(27-20(17)30)33-10-16(28)24-13-5-3-4-12(22)9-13/h3-9H,10H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKIDDQBRSTWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide |
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